5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and an isopropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with isopropylthiol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the thiol group on the carbonyl carbon of the dioxane ring, followed by the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The dioxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The isopropylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The dioxane ring can also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-((Methylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-((Ethylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-((Propylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the isopropylsulfanyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-5-(propan-2-ylsulfanylmethylidene)-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-6(2)15-5-7-8(11)13-10(3,4)14-9(7)12/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJNWXVXWVGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC=C1C(=O)OC(OC1=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155689 | |
Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128889-75-8 | |
Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128889-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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